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Natural occurrence and sources of butyl butyrates

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An In-Depth Technical Guide to the Natural Occurrence and Sources of Butyl Butyrate

Introduction

Butyl butyrate (also known as butyl butanoate) is a short-chain fatty acid ester with the molecular formula $C_8H_{16}O_2$. It is a clear, colorless liquid characterized by a sweet, fruity aroma, often likened to that of pineapple[1][2][3]. This pleasant aromatic profile makes it a significant compound in the flavor and fragrance industries, where it is used to impart fruity notes to foods, beverages, perfumes, and cosmetics[4][5][6]. Beyond its sensory properties, butyl butyrate is also explored as a potential biofuel additive.

While widely produced synthetically, there is considerable interest in its natural sources and biosynthetic pathways, driven by consumer demand for natural ingredients and the need for sustainable production methods. This guide provides a comprehensive technical overview of the natural occurrence of butyl butyrate, its biosynthetic pathways in plants and microorganisms, and the analytical methodologies used for its quantification.

Natural Occurrence of Butyl Butyrate

Butyl butyrate is a natural volatile organic compound (VOC) found in a variety of plant and food matrices. Its presence is a key contributor to the characteristic aroma profile of many fruits and fermented products. While its presence is widely reported, quantitative data remains limited for many sources.



Table 1: Natural Occurrence of Butyl Butyrate

Category	Source	Reference(s)	
Fruits	Apple (Malus domestica)	[1][2][7][8][9]	
	Banana (Musa spp.)	[1][2][3][10][11]	
	Strawberry (Fragaria x ananassa)	[1][2][3][12]	
	Pear (Pyrus spp.)	[1]	
	Plum (Prunus spp.)	[1][13][14]	
	Cherry (Prunus spp.)	[13][14]	
	Apricot (Prunus armeniaca)	[7][10]	
	Papaya (Carica papaya)	[7][10]	
	Melon (Cucumis melo)	[10][13][14]	
	Mango (Mangifera indica)	dica) [7][10]	
	Citrus Fruits (e.g., Orange)	[7][10]	
Dairy Products	Gruyère de Comté Cheese	[13][14][15]	
	Parmesan Cheese	[10]	
Fermented Products	Cider	[13][14][15]	
	Brandy	[10]	
Other	Soybean (Glycine max)	[14][15]	

Quantitative Data on Butyl Butyrate in Natural Sources

Quantitative analysis reveals that the concentration of butyl butyrate can vary significantly depending on the cultivar, degree of maturity, and environmental conditions[6][10][16]. Apples



are the most extensively studied source for quantitative data.

Table 2: Quantitative Concentration of Butyl Butyrate in Apple Cultivars

Apple Cultivar	Matrix	Concentration (µg/kg Fresh Weight)	Reference(s)
Various (Average of 40 cultivars)	Peel	103.51 (Range: 0 - 490.14)	[7]
'Fuji'	Fruit	Present, contributes to aroma profile	[6][8]
'Gamhong'	Fruit	Present at higher amounts than other cultivars	[8]

| 'PN' (Pinova) | Fruit | Identified as a key volatile compound |[2] |

For most other fruits, as well as dairy and fermented products, butyl butyrate is qualitatively reported as a component of the aroma profile, but specific concentration data is not widely available in public scientific literature. Its formation in cheese is linked to the presence of its precursor, butyric acid, and esterification reactions that occur during ripening[16][17][18].

Biosynthesis of Butyl Butyrate

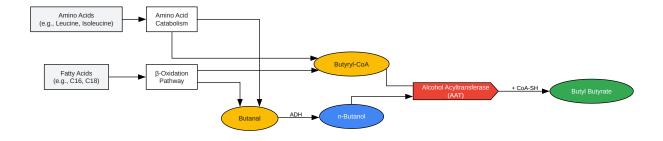
The formation of butyl butyrate in nature occurs through enzymatic esterification. The specific pathways and enzymes differ between plants and microorganisms.

Biosynthesis in Plants

In fruits, the biosynthesis of esters is the final step in the formation of many aroma compounds and is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[3][19][20] [21]. These enzymes belong to the BAHD superfamily of acyltransferases[20][21]. The general pathway involves two sets of precursors: alcohols and acyl-Coenzyme A (acyl-CoA) thioesters, which are derived from the metabolism of fatty acids and amino acids[9][16].



- Acyl-CoA Formation: Butyryl-CoA, the acyl donor, is typically formed through the β-oxidation of fatty acids[19][20].
- Alcohol Formation: The alcohol precursor, n-butanol, is formed from the reduction of corresponding aldehydes, which are also derived from fatty acid or amino acid catabolism[9]
 [20].
- Esterification: AAT catalyzes the condensation reaction between n-butanol and butyryl-CoA to form butyl butyrate and Coenzyme A[19][21].



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Figure 1. Generalized biosynthetic pathway of butyl butyrate in plants.

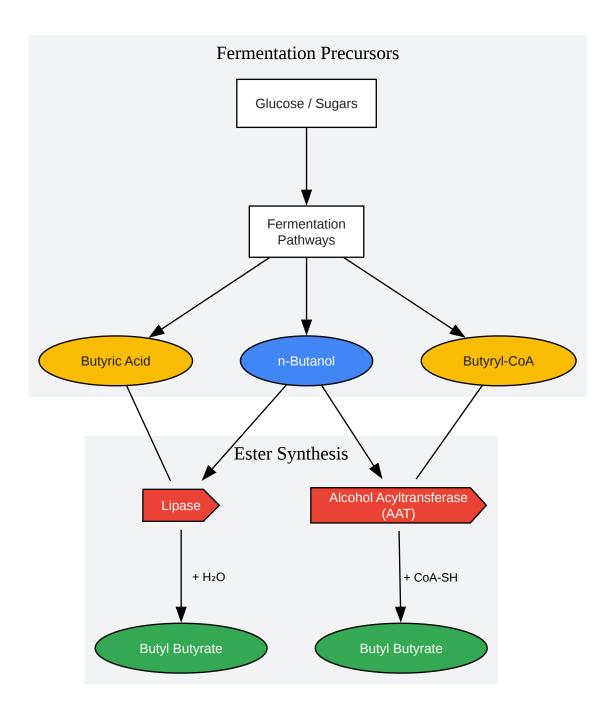
Biosynthesis in Microorganisms (Biotechnological Sources)

Microorganisms, particularly species of Clostridium and engineered Escherichia coli, are utilized for the biotechnological production of butyl butyrate[6]. Microbial synthesis offers a promising alternative to chemical synthesis and extraction from low-yield natural sources[9]. Two primary enzymatic routes are employed:

• Lipase-Catalyzed Esterification: In this pathway, butyric acid and n-butanol, produced during fermentation, are directly esterified by a lipase enzyme to form butyl butyrate and water. This method is common in Clostridium species.



 AAT-Catalyzed Synthesis: Similar to the plant pathway, this route uses an alcohol acyltransferase (AAT) to condense n-butanol with butyryl-CoA. This pathway is often engineered into host organisms like E. coli for controlled production.



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Figure 2. Microbial biosynthetic pathways for butyl butyrate production.



Experimental Protocols for Analysis

The standard method for the identification and quantification of volatile compounds like butyl butyrate from complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)[7][13][22][23].

Representative Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol is a generalized methodology synthesized from multiple studies on fruit volatile analysis[8][13][23].

- 1. Sample Preparation:
- Weigh approximately 5-7 g of homogenized fruit pulp (e.g., apple paste) into a 20 mL headspace vial[8].
- To aid volatile release and inhibit enzymatic activity, add a saturated salt solution (e.g., 1 g NaCl in 5 mL of water).
- Add a known concentration of an internal standard (e.g., cyclohexanone or ethyl nonanoate)
 for semi-quantification.
- Immediately seal the vial with a TFE-silicone septum cap.
- 2. Headspace Solid-Phase Microextraction (HS-SPME):
- Fiber Selection: Utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds[13].
- Incubation/Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for 10-15 minutes with agitation to promote the partitioning of volatiles into the headspace[8][23].
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the volatile compounds[8].
- 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

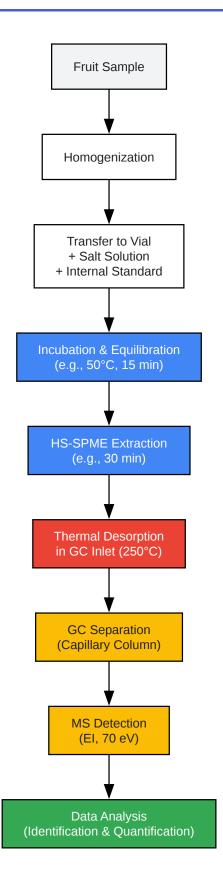


- Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes for 5-15 minutes in splitless mode[8][23].
- · GC Separation:
 - \circ Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Oven Temperature Program: A typical program starts at 40°C (hold for 3-5 min), ramps up to 180°C at a rate of 5-7°C/min, and then ramps to 280°C at 25°C/min (hold for 5 min)[23].
- MS Detection:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Temperatures: Set ion source and transfer line temperatures to 230°C and 280°C, respectively[23].
 - Mass Range: Scan from m/z 35 to 500.

4. Data Analysis:

- Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with those of authentic standards.
- Quantify butyl butyrate by comparing its peak area to that of the internal standard and referencing a calibration curve.





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Figure 3. Experimental workflow for HS-SPME-GC-MS analysis of butyl butyrate.



Conclusion

Butyl butyrate is a naturally occurring ester that plays a crucial role in the desirable fruity aromas of many foods, most notably apples. Its biosynthesis in plants is mediated by alcohol acyltransferases, which condense alcohol and acyl-CoA precursors. While present in numerous fruits and some fermented products, detailed quantitative data in the public domain is scarce, representing a potential area for future research. In parallel, microbial fermentation using engineered pathways has emerged as a powerful and sustainable source for producing natural-identical butyl butyrate. The analysis and quantification of this compound are reliably achieved through established HS-SPME-GC-MS protocols, providing the necessary tools for researchers in food science, biotechnology, and drug development to further explore and harness the properties of this valuable flavor compound.

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